{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol

Catalog No.
S3083404
CAS No.
478032-45-0
M.F
C14H11F3O2
M. Wt
268.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol

CAS Number

478032-45-0

Product Name

{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol

IUPAC Name

[2-[3-(trifluoromethyl)phenoxy]phenyl]methanol

Molecular Formula

C14H11F3O2

Molecular Weight

268.235

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-8,18H,9H2

InChI Key

NJMCZAOALSDJDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CO)OC2=CC=CC(=C2)C(F)(F)F

Solubility

not available

Agrochemical and Pharmaceutical Industries

Specific Scientific Field: Agrochemical and Pharmaceutical Industries

Comprehensive and Detailed Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Detailed Description of the Methods of Application or Experimental Procedures: The synthesis and applications of TFMP and its derivatives involve complex chemical processes. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Thorough Summary of the Results or Outcomes Obtained: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

FDA-Approved Trifluoromethyl Group-Containing Drugs

Specific Scientific Field: Pharmaceutical Industry

Comprehensive and Detailed Summary of the Application: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These compounds have numerous pharmacological activities .

Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of these drugs involves incorporating the TFM group into potential drug molecules . The detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores, has been covered .

Thorough Summary of the Results or Outcomes Obtained: In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides . Most of these compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .

Raw Material and Intermediate in Organic Synthesis

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: 2-(Trifluoromethyl)phenyl isocyanate is an important raw material and intermediate used in organic synthesis . It is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and dyestuff .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. In general, 2-(trifluoromethyl)phenyl isocyanate would be reacted with other reagents under controlled conditions to produce the desired product .

Thorough Summary of the Results or Outcomes Obtained: The outcomes obtained would depend on the specific synthesis being performed. The use of 2-(trifluoromethyl)phenyl isocyanate as a raw material or intermediate can enable the synthesis of a wide range of chemicals, including pharmaceuticals, agrochemicals, and dyestuff .

Preparation of Antiglaucoma Agent

Comprehensive and Detailed Summary of the Application: 3-(Trifluoromethyl)phenol was used in the preparation of travoprost, an antiglaucoma agent .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis of travoprost being performed. In general, 3-(trifluoromethyl)phenol would be reacted with other reagents under controlled conditions to produce travoprost .

Thorough Summary of the Results or Outcomes Obtained: The outcome of this application is the production of travoprost, an antiglaucoma agent . The effectiveness of travoprost in treating glaucoma would be determined through clinical trials and patient outcomes .

Raw Material in Organic Synthesis

Comprehensive and Detailed Summary of the Application: “{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol” is an important raw material used in organic synthesis . It is used in the production of various chemicals .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. In general, “{2-[3-(trifluoromethyl)phenoxy]phenyl}methanol” would be reacted with other reagents under controlled conditions to produce the desired product .

Thorough Summary of the Results or Outcomes Obtained: The outcomes obtained would depend on the specific synthesis being performed. The use of “{2-[3-(trifluoromethyl)phenoxy]phenyl}methanol” as a raw material can enable the synthesis of a wide range of chemicals .

Preparation of Pexidartinib

Comprehensive and Detailed Summary of the Application: Bis3,5-bis(trifluoromethyl)phenylmethanol was used in the preparation of pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis of pexidartinib being performed. In general, bis3,5-bis(trifluoromethyl)phenylmethanol would be reacted with other reagents under controlled conditions to produce pexidartinib .

Thorough Summary of the Results or Outcomes Obtained: The outcome of this application is the production of pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor . The effectiveness of pexidartinib in treating this condition would be determined through clinical trials and patient outcomes .

{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol is an organic compound characterized by a phenol structure substituted with a trifluoromethyl group. This compound features a methanol group attached to a biphenyl framework, where one of the phenyl rings is further substituted with a trifluoromethyl group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry.

The chemical behavior of {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol encompasses various reactions:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: The compound can be reduced to yield the corresponding phenylmethane derivative.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Substitution: Amines or thiols in the presence of a base.

The biological activity of {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol is largely attributed to its structural features. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, while the biphenyl structure may facilitate interactions through hydrogen bonding and π-π stacking. Research indicates potential applications in areas such as:

  • Antimicrobial activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer properties: Some studies suggest that trifluoromethylated compounds can inhibit tumor growth by interacting with specific cellular pathways.

Synthesis of {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol can be achieved through several methods:

  • Nucleophilic Substitution Reaction: A common synthetic route involves reacting 3-bromophenol with a suitable trifluoromethylated phenol in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures.
  • Reduction of Trifluoromethylated Ketones: Another method includes reducing corresponding ketones that contain the desired trifluoromethyl and phenolic groups using lithium aluminum hydride.

These methods can be optimized for scale-up in industrial applications, often employing continuous flow reactors for enhanced yield and purity.

{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol has several applications across various fields:

  • Pharmaceuticals: As a potential lead compound in drug development, particularly for antimicrobial and anticancer agents.
  • Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigated for its properties in creating specialty chemicals and materials with unique functionalities.

Studies on interaction mechanisms reveal that {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol may interact with biological targets through:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions: The trifluoromethyl group increases lipophilicity, enhancing interactions with hydrophobic regions of biomolecules.

These interactions are critical for understanding its efficacy and potential side effects in biological systems.

Several compounds share structural similarities with {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol. These include:

  • (3-((2-(Trifluoromethyl)pyridin-4-yl)oxy)phenyl)methanol
  • (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol
  • (3-((2-(Trifluoromethyl)pyrazin-4-yl)oxy)phenyl)methanol

Uniqueness

The uniqueness of {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol lies in its specific combination of structural elements:

  • The biphenyl framework provides enhanced stability compared to simpler phenolic compounds.
  • The trifluoromethyl substitution significantly alters its physicochemical properties, influencing both biological activity and solubility profiles.

In comparison, while other similar compounds may exhibit some biological activities, the distinct arrangement and functional groups present in {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol may confer unique advantages in binding affinity and specificity for therapeutic targets.

XLogP3

3.4

Dates

Last modified: 04-15-2024

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